3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol
Description
Properties
Molecular Formula |
C4H9N5O |
|---|---|
Molecular Weight |
143.15 g/mol |
IUPAC Name |
3-amino-3-(2H-tetrazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C4H9N5O/c5-3(1-2-10)4-6-8-9-7-4/h3,10H,1-2,5H2,(H,6,7,8,9) |
InChI Key |
BDDUBRZCVDUBJM-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(C1=NNN=N1)N |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reactions (MCRs) Involving Azides and Amines
Multicomponent reactions have been widely employed to synthesize substituted tetrazoles efficiently. A notable approach is the three-component reaction involving an amine, a nitrile, and sodium azide, often catalyzed by bismuth salts under microwave irradiation. This method offers operational simplicity, short reaction times, and high yields.
- Procedure: The amine (which can be a primary amino alcohol derivative), nitrile (such as cyano-substituted propanol derivatives), and sodium azide are mixed in acetonitrile with bismuth nitrate pentahydrate and triethylamine. Microwave heating at 125 °C for a few minutes leads to the formation of the 5-aminotetrazole product.
- Advantages: High yield (up to 89%), rapid reaction (minutes), and simple purification by filtration and recrystallization.
- Example: Synthesis of 1-substituted 5-aminotetrazoles with benzylamine as a model substrate showed 89% yield in 2 minutes under these conditions.
Solid-Phase Ugi-Type Multicomponent Reactions
Solid-phase synthesis methods have been developed to prepare tetrazole derivatives, including amino alcohols functionalized with tetrazole rings.
- Procedure: Isocyanides anchored on solid supports are reacted with aldehydes, amines, and trimethylsilyl azide in a mixture of methanol, dichloromethane, and water, often with pyridine hydrochloride. After several days of stirring, cleavage with trifluoroacetic acid releases the tetrazole derivatives.
- Outcome: This method allows the synthesis of diverse tetrazole derivatives with good yields and ease of purification due to solid-phase techniques.
- Limitations: Ketones show poor reactivity; aromatic aldehydes are better tolerated.
Functionalization via Metalation of Protected Tetrazoles
Another approach involves the functionalization of N-protected tetrazoles by metalation, which can then be reacted with electrophiles to introduce the amino alcohol side chain.
- Procedure: N-protected tetrazoles (e.g., N-p-methoxybenzyl tetrazole) undergo C–H deprotonation using a turbo Grignard reagent (isopropylmagnesium chloride–lithium chloride complex) at low temperatures (−60 °C). The resulting metalated intermediate reacts with electrophiles such as aldehydes or ketones to form hydroxylated products.
- Example: Reaction with aldehydes yields (1-(4-methoxybenzyl)-1H-tetrazol-5-yl)(4-methoxyphenyl)methanol derivatives in yields up to 88%.
- Relevance: This method can be adapted to introduce the propanol moiety onto the tetrazole ring, enabling the synthesis of 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol after deprotection and further functional group manipulations.
Purification and Characterization
Purification of such tetrazole derivatives typically involves silica gel flash chromatography using petroleum ether-ethyl acetate mixtures as eluents. Characterization is done by ^1H NMR, ^13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity.
Comparative Data Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Reaction Time | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Three-Component Bismuth-Catalyzed | Amine + nitrile + NaN3 + Bi(NO3)3·5H2O, microwave 125 °C | 2–10 minutes | 80–90 | Fast, high yield, simple workup | Requires microwave reactor |
| Solid-Phase Ugi-Type MCR | Supported isocyanide + aldehyde + amine + TMS azide | 4 days stirring | Moderate | Easy purification, combinatorial | Long reaction time, ketone intolerance |
| Metalation of Protected Tetrazoles | N-PMB tetrazole + iPrMgCl·LiCl, electrophile | 30 min to 24 hours | 80–90 | Selective functionalization | Requires low temperature and protection steps |
Research Outcomes and Perspectives
- The bismuth-promoted three-component synthesis is currently the most efficient method for preparing 5-aminotetrazole derivatives, including potential analogs of this compound, due to its rapid reaction times and high yields.
- Solid-phase methods provide versatility for library synthesis but are less practical for single compound preparation due to longer reaction times.
- Metalation strategies enable selective functionalization and introduction of the propanol side chain, offering a route to structurally diverse derivatives with controlled stereochemistry.
- Purification and analytical characterization remain standard, with flash chromatography and NMR/HRMS confirming product identity and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted products depending on the reagents and conditions used.
Scientific Research Applications
3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of carboxylate groups, allowing it to bind to active sites of enzymes and inhibit their activity . Additionally, the amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Heterocyclic Substitutions
Thiazole Derivatives
- 3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-ol (CAS: 1510047-66-1) Molecular Formula: C₇H₁₂N₂OS Molecular Weight: 172.25 g/mol Key Features: Replaces the tetrazole ring with a 3-methylthiazole group. Applications in kinase inhibitors or antimicrobial agents are plausible but require further study .
- 3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propan-1-ol (CAS: 1521108-46-2) Molecular Formula: C₇H₁₂N₂OS Molecular Weight: 172.25 g/mol Key Features: Structural isomer of the above, with the thiazole methyl group at position 2. This minor positional change could alter steric interactions in target binding, affecting selectivity in biological systems .
Imidazole Derivative
- 3-(1H-Imidazol-5-yl)propan-1-ol (CAS: 49549-75-9)
- Molecular Formula : C₆H₁₀N₂O
- Molecular Weight : 126.16 g/mol
- Key Features : The imidazole ring, a common pharmacophore in histamine antagonists and enzyme inhibitors, replaces the tetrazole. Its lower molecular weight and reduced nitrogen content may decrease acidity (pKa ~7 for imidazole vs. ~4–5 for tetrazole), influencing solubility and receptor interactions. Referenced in patents for antimicrobial and CNS-targeting applications .
Triazole Derivative
- 3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol
- Molecular Formula : C₆H₁₁N₃O₂
- Molecular Weight : 157.17 g/mol
- Key Features : Synthesized via copper-catalyzed azide-alkyne cycloaddition (click chemistry). The hydroxymethyltriazole group enhances hydrophilicity, as evidenced by its viscous oil form and FTIR/NMR data. Applications in bioconjugation or polymer chemistry are likely .
Functional Group Variations
Tetrazole-Thioether Hybrid
- 1-(2-Hydroxyethoxy)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propan-2-ol Key Features: A "prophetic molecule" with a tetrazole-thioether linkage and hydroxyethoxy side chains. The thioether group introduces sulfur-based reactivity, while the tetrazole retains hydrogen-bonding capacity. Its synthetic pathway is novel, emphasizing scalability for tetrazole derivatives in drug discovery .
Antipyrine-Tetrazole Hybrid
- 5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile Molecular Weight: 355.1 g/mol (M+H)⁺ Key Features: Combines tetrazole with a pyrazole-carbonitrile scaffold. The methyltetrazole-thio group contributes to metabolic stability, while the phenylpyrazole moiety may enhance π-π stacking in enzyme binding. Demonstrated in high-yield synthesis (66.64%) and characterized via ¹H-NMR .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-amino-3-(1H-tetrazol-5-yl)propan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of tetrazole-containing compounds often involves cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) or nucleophilic substitution. For this compound, a plausible route involves coupling a propanol derivative with a pre-functionalized tetrazole. For example:
- Step 1 : Synthesize 5-substituted-1H-tetrazole via reaction of nitriles with sodium azide in the presence of ammonium chloride (Huisgen reaction) .
- Step 2 : Introduce the propanol-amine moiety via nucleophilic substitution or reductive amination. Microwave-assisted synthesis may enhance reaction efficiency .
- Critical Parameters : pH control (tetrazoles are sensitive to acidic/basic conditions), solvent polarity (DMSO or ethanol preferred), and temperature (60–100°C). Yields typically range from 40–70% but require optimization of stoichiometry and catalyst (e.g., p-toluenesulfonic acid) .
Q. How can researchers characterize the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the propanol backbone (δ ~3.5–4.0 ppm for hydroxyl and δ ~1.8–2.5 ppm for amino protons) and tetrazole ring (δ ~8.0–9.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z for C₄H₉N₅O: 155.08) and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation, single-crystal XRD using SHELX software for refinement .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Tetrazole rings are prone to degradation under strong acids (pH < 3) or bases (pH > 10). Conduct accelerated stability studies in buffers (pH 4–9) at 25°C and 40°C, monitoring via HPLC .
- Thermal Stability : Differential Scanning Calorimetry (DSC) to identify decomposition temperatures (>150°C typical for tetrazoles). Store at –20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The amino group (HOMO-rich) is prone to electrophilic attack, while the tetrazole nitrogen (LUMO-rich) may act as a nucleophile .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to predict solubility and aggregation behavior .
- Software Tools : Gaussian or ORCA for DFT; GROMACS for MD .
Q. What strategies resolve contradictions in reported biological activity data for tetrazole-propanol derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets from PubChem, Reaxys, and peer-reviewed studies. For example, discrepancies in enzyme inhibition (IC₅₀) may arise from assay conditions (e.g., ATP concentration in kinase assays) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., halogenation of the tetrazole ring) and correlate with activity trends. Use ANOVA to validate statistical significance .
- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional validation .
Q. How can researchers design experiments to study the compound’s mechanism of action in enzymatic systems?
- Methodological Answer :
- Kinetic Studies : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive). Vary substrate concentration (0.1–10× Km) and measure initial reaction rates .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzymes (e.g., carbonic anhydrase) .
- Mutagenesis : Engineer enzyme active-site residues (e.g., His64 in carbonic anhydrase) to test hydrogen-bonding interactions with the tetrazole group .
Q. What advanced techniques optimize crystallization for X-ray studies of this compound?
- Methodological Answer :
- Crystallization Screens : Use sparse-matrix screens (e.g., Hampton Index) with PEGs, salts, and organic solvents. Tetrazole derivatives often crystallize in polar solvents (e.g., methanol/water mixtures) .
- Cryoprotection : Soak crystals in 25% glycerol before flash-freezing in liquid nitrogen to prevent ice formation .
- Data Collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution data. Refine with SHELXL, applying restraints for disordered propanol chains .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in the laboratory?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
